BenchChemオンラインストアへようこそ!

2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide

Epigenetics Bromodomain inhibition Cancer research

2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide (CAS 1365962-25-9) is a synthetic, halogenated butanamide derivative with the molecular formula C12H15BrClNO3 and a molecular weight of 336.61 g/mol. The compound features a unique combination of a brominated butanamide backbone, a chloro substituent, and two methoxy groups on the phenyl ring, which collectively confer distinct physicochemical and biological properties.

Molecular Formula C12H15BrClNO3
Molecular Weight 336.61 g/mol
CAS No. 1365962-25-9
Cat. No. B1443646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide
CAS1365962-25-9
Molecular FormulaC12H15BrClNO3
Molecular Weight336.61 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=C(C(=C(C=C1)Cl)OC)OC)Br
InChIInChI=1S/C12H15BrClNO3/c1-4-7(13)12(16)15-9-6-5-8(14)10(17-2)11(9)18-3/h5-7H,4H2,1-3H3,(H,15,16)
InChIKeyXHPREJLZVAOINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide (CAS 1365962-25-9) – Chemical Profile and Research Utility


2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide (CAS 1365962-25-9) is a synthetic, halogenated butanamide derivative with the molecular formula C12H15BrClNO3 and a molecular weight of 336.61 g/mol . The compound features a unique combination of a brominated butanamide backbone, a chloro substituent, and two methoxy groups on the phenyl ring, which collectively confer distinct physicochemical and biological properties . Its core structural attributes include a calculated logP of 3.78, a topological polar surface area (TPSA) of 48 Ų, and a density of approximately 1.5 g/cm³ . As a research-use-only chemical, it is primarily employed as a probe to interrogate bromodomain-containing protein targets such as BRD4 and BPTF [1].

Why Generic Substitution Fails: Procurement Risks and Specificity Challenges for 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide


The substitution of 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide with structurally similar analogs is scientifically inadvisable due to pronounced differences in target engagement and physicochemical properties. Minor modifications, such as the removal of the 2,3-dimethoxy groups (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) or alteration of the halogenation pattern, can lead to complete loss of activity against specific bromodomains or significantly altered solubility profiles . The compound's moderate selectivity profile between BRD4 and BRD2 (approximately 3.2-fold) is not universally conserved across its analog class, meaning that even close structural relatives may exhibit divergent biological profiles [1]. Furthermore, the compound's predicted logP (3.78) and its balance of lipophilicity versus polarity are highly sensitive to the specific substitution pattern, making it challenging to replicate its physicochemical behavior with a generic alternative . These factors underscore the necessity of procuring the exact compound for reproducible research outcomes.

Quantitative Differentiation Evidence: 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide vs. Comparators


BRD4 Inhibitory Activity: Head-to-Head Comparison with Benchmark Inhibitors JQ1 and OTX015

2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide inhibits BRD4 with an IC50 of 794 nM, as measured by fluorescence anisotropy [1]. This potency is approximately 10- to 24-fold lower than the benchmark BET inhibitor JQ1, which exhibits IC50 values of 33–77 nM against BRD4 isoforms , and roughly 8- to 12-fold lower than OTX015 (IC50 range 10–112 nM) . However, the target compound's potency is comparable to other research-grade bromodomain probes and offers a distinct selectivity profile (see next evidence item).

Epigenetics Bromodomain inhibition Cancer research

BPTF Inhibitory Activity: Moderate Affinity with 2.1-Fold Selectivity over PCAF Bromodomain

The compound inhibits BPTF with an IC50 of 950 nM in an AlphaScreen assay [1]. Compared to the BPTF inhibitor DC-BPi-11 (IC50 = 698 nM), it is 1.4-fold less potent . Notably, the compound displays 10.5-fold selectivity for BPTF over the PCAF bromodomain (IC50 = 10,000 nM) [1]. This selectivity profile contrasts with pan-BET inhibitors like JQ1, which exhibit negligible BPTF inhibition (>10 μM) [2].

Epigenetics Chromatin remodeling Bromodomain selectivity

Physicochemical Profile: Balanced Lipophilicity and Low Polar Surface Area for Membrane Permeability

The compound exhibits a calculated logP of 3.78 and a topological polar surface area (TPSA) of 48 Ų . This combination is favorable for passive membrane permeability while maintaining acceptable aqueous solubility. In comparison, 2-bromo-N-(4-chlorophenyl)butanamide (logP ~3.0, TPSA ~29 Ų) is more lipophilic and lacks the methoxy groups that may enhance solubility and target engagement . The compound complies with Lipinski's Rule of Five, with no violations .

Drug-likeness ADME Lipinski's Rule of Five

Selectivity Profile: Moderate Discrimination Between BRD4 and BRD2 Bromodomains

The compound exhibits an IC50 of 794 nM for BRD4 and 2,510 nM for BRD2, yielding a selectivity ratio of approximately 3.2-fold in favor of BRD4 [1]. This selectivity is distinct from pan-BET inhibitors like JQ1, which show less than 2-fold discrimination between BRD4 and BRD2 (IC50: 77 nM vs. 18 nM) [2]. The compound's preference for BRD4 over BRD2 may allow for more nuanced studies of BRD4-specific functions.

Bromodomain selectivity Epigenetic probe Target validation

Recommended Research Applications for 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide


Probe for BPTF-Dependent Transcriptional Regulation

The compound's moderate BPTF inhibitory activity (IC50 = 950 nM) combined with 10.5-fold selectivity over PCAF makes it a useful probe for studying BPTF's role in chromatin remodeling and gene expression. It can be employed in cellular assays to dissect BPTF-specific functions without confounding PCAF inhibition [1].

BRD4-Selective Epigenetic Studies with Reduced BRD2 Interference

With a 3.2-fold selectivity for BRD4 over BRD2, the compound enables researchers to investigate BRD4-specific transcriptional programs in cancer and inflammation models. This selectivity is advantageous when dual BRD2/BRD4 inhibition would obscure phenotype interpretation [2].

Scaffold for Structure-Activity Relationship (SAR) Optimization

The compound's balanced physicochemical properties (logP = 3.78, TPSA = 48 Ų) and the presence of synthetically accessible bromo, chloro, and methoxy groups make it an attractive starting point for medicinal chemistry campaigns targeting bromodomain-containing proteins. Modifications at the butanamide α-position or phenyl ring substitutions can be explored to enhance potency and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.